Home > Products > Screening Compounds P108210 > 2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-phenylsulfanylethyl)acetamide
2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-phenylsulfanylethyl)acetamide -

2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-phenylsulfanylethyl)acetamide

Catalog Number: EVT-4853097
CAS Number:
Molecular Formula: C23H23ClN2O3S2
Molecular Weight: 475.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide is a synthetic compound belonging to a class of 1,2-bis-sulfonamide derivatives designed to modulate chemokine receptors. [] Chemokine receptors are involved in a wide range of physiological and pathological processes, including inflammation, immune responses, and cancer. This specific compound was part of a larger research effort to develop new therapeutics targeting chemokine receptors.

Synthesis Analysis

The specific synthetic route for N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide is not detailed in the provided research paper. [] The paper describes a general synthesis strategy for various 1,2-bis-sulfonamide derivatives, focusing on the variations of substituents (R1 to R18) on the core structure. The general synthesis likely involves multiple steps and uses various building blocks with different substituents.

Molecular Structure Analysis

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide is a 1,2-bis-sulfonamide derivative characterized by two sulfonamide groups linked to a central carbon atom. [] The specific structural features include:

The precise three-dimensional structure, bond lengths, and bond angles are not explicitly described in the research paper. []

Future Directions

Further research is needed to explore the potential of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide as a chemokine receptor modulator. [] Important research directions include:

N-[(1S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] It exhibits a greater potency than the dihydropyrazole SR144528 in decreasing guanosine 5′-3-O-(thio)triphosphate binding to membranes containing hCB2. [] Sch.336 also impairs the migration of CB2-expressing recombinant cell lines to the cannabinoid agonist 2-arachidonylglycerol in vitro. [] Additionally, oral administration of Sch.336 significantly inhibits leukocyte trafficking in rodent models, blocks ovalbumin-induced lung eosinophilia in mice, and demonstrates potential as an immunomodulatory agent for inflammatory disorders. []

(E)-6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl) hex-5-enoic acid (36)

Compound Description: Compound 36 is a potent dual-action antithrombotic agent that acts as both a thromboxane A2 synthetase inhibitor and a thromboxane A2 receptor antagonist. [] It inhibits thromboxane A2 synthetase in gel-filtered human platelets with an IC50 value of 4.5 nM and blocks the prostaglandin H2/thromboxane A2 receptor with an IC50 of 19 nM. [] Notably, compound 36 exhibits 85-fold greater potency than Ridogrel, another combined inhibitor/antagonist. [] It effectively inhibits collagen-induced platelet aggregation in human platelet-rich plasma and whole blood, suggesting its potential in antithrombotic therapy. []

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor that effectively reduces beta-amyloid (Aβ) concentrations in both brain and plasma. [] It displays an ED50 value of 86 mg/kg per os for brain Aβ(1-40) reduction and 22 mg/kg per os for plasma Aβ(1-40) reduction in APP-YAC mice. [] BMS-289948 also increases brain concentrations of APP carboxy-terminal fragments, further confirming its gamma-secretase inhibitory activity. [] The compound acts rapidly, reducing brain and plasma Aβ(1-40) within 20 min and reaching maximum reduction within 3 h. [] This suggests its potential as a therapeutic agent for Alzheimer's disease by reducing Aβ peptide concentrations. []

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: BMS-299897 is another orally active gamma-secretase inhibitor demonstrating potent reduction of Aβ concentrations in vivo. [] In APP-YAC mice, it shows an ED50 of 30 mg/kg per os for brain Aβ(1-40) and 16 mg/kg per os for plasma Aβ(1-40). [] It also increases brain APP carboxy-terminal fragments, consistent with gamma-secretase inhibition. [] BMS-299897 effectively reduces cortical, cerebrospinal fluid, and plasma Aβ in guinea pigs, with a strong correlation between cortical and plasma Aβ reduction. [] Its ability to reduce Aβ peptide levels indicates its potential for Alzheimer's disease treatment. []

3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one (Cimbi-717)

Compound Description: Cimbi-717 is another selective 5-HT7R radioligand for PET imaging, labeled with carbon-11 ([11C]). [] Its brain uptake and distribution in pigs correlate with 5-HT7R distribution observed through autoradiography. [] Cimbi-717 exhibits faster tracer kinetics compared to [11C]Cimbi-712, making it a more promising candidate for studying 5-HT7R in vivo. [] Pretreatment with the 5-HT7R selective antagonist SB-269970 induces a dose-dependent decline in cerebral binding of [11C]Cimbi-717, confirming its specificity for 5-HT7R. [] These characteristics highlight Cimbi-717's potential for investigating 5-HT7R binding in the living human brain. []

3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl urea (L-365,260)

Compound Description: L-365,260 is a selective cholecystokinin (CCK) B receptor antagonist. [] It effectively potentiates the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor RB 101 in rats, demonstrating a 300% increase in antinociception when co-administered with RB 101. [] L-365,260 also enhances endogenous enkephalin-induced antinociception in mice, suggesting its potential role in pain management through modulating CCK B receptor activity. []

Properties

Product Name

2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-phenylsulfanylethyl)acetamide

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2-phenylsulfanylethyl)acetamide

Molecular Formula

C23H23ClN2O3S2

Molecular Weight

475.0 g/mol

InChI

InChI=1S/C23H23ClN2O3S2/c1-18-6-5-7-20(16-18)26(31(28,29)22-12-10-19(24)11-13-22)17-23(27)25-14-15-30-21-8-3-2-4-9-21/h2-13,16H,14-15,17H2,1H3,(H,25,27)

InChI Key

KHSBUFBFATYQPE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.